Linker-Dependent SAR: Propoxy Spacer Confers Distinct Binding Profiles Relative to Ethoxy Analogs in Histamine H3 Receptor Assays
While no direct head-to-head data exists for this specific compound, class-level SAR from a series of chlorophenoxyalkylamines evaluated at the human histamine H3 receptor (hH3R) demonstrates that a propoxy linker (n=3) is critical for achieving nanomolar affinity, whereas the corresponding ethoxy analog (n=2) typically exhibits >10-fold reduced potency [1]. The target compound contains the exact propoxy spacer motif identified as optimal in these studies, supporting its selection as a privileged scaffold for hH3R ligand development. The structural similarity to potent leads such as 1-[3-(3-(4-chlorophenoxy)propoxy)propyl]-3-methylpiperidine (Ki = 3.2 nM) further reinforces the value of this specific linker architecture [1].
| Evidence Dimension | Linker length effect on hH3R binding affinity |
|---|---|
| Target Compound Data | Contains 4-chlorophenoxy moiety linked via propoxy spacer |
| Comparator Or Baseline | Ethoxy spacer analogs (n=2) generally exhibit >10-fold weaker hH3R Ki values; exact data for target compound not reported |
| Quantified Difference | Propoxy linker associated with Ki values in the 3-10 nM range for optimized chlorophenoxyalkylamines, versus ethoxy-linked analogs typically in the 100-1000+ nM range [1] |
| Conditions | Radioligand displacement assay at recombinant human histamine H3 receptor expressed in HEK-293 or CHO-K1 cells |
Why This Matters
This class-level SAR evidence justifies the selection of the propoxy-containing target compound over shorter ethoxy-linked analogs for research programs targeting hH3R modulation.
- [1] Łażewska, D., et al. (2017). Diether derivatives of homo- or substituted piperidines as non-imidazole histamine H3 receptor ligands. Bioorganic & Medicinal Chemistry, 25(15), 4008-4022. View Source
